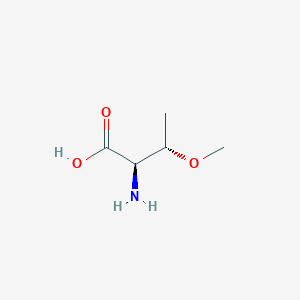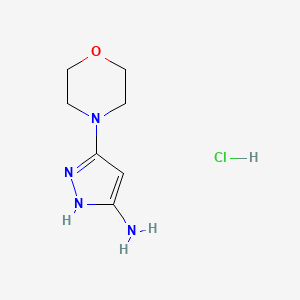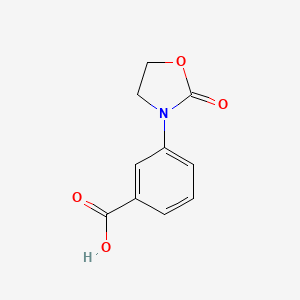
O-methyl-d-threonine
Overview
Description
O-methyl-d-threonine is an amino acid derivative with the following chemical structure: !this compound . It is a modified form of the natural amino acid threonine , where the hydroxyl group on the β-carbon is replaced by a methyl group.
Molecular Structure Analysis
The molecular formula of this compound is C20H21NO5 , with a molecular weight of 355.50 g/mol . It exhibits a melting point range of 148-154°C . The optical rotation of this compound is +10.50° ± 1° (c=1.010% in DMF).
Scientific Research Applications
Asymmetric Synthesis and NMR Studies
O-methyl-d-threonine has been used in the asymmetric synthesis of methyl specifically labeled L-threonine. This application is significant for the NMR studies of high molecular weight proteins. Asymmetric synthesis techniques are crucial for creating molecules with a specific three-dimensional arrangement, which is essential in studying protein structures and interactions (Ayala et al., 2020).
Influence on S-Adenosylmethionine and Histone Methylation
Research has shown that threonine metabolism, including its derivatives like this compound, influences S-adenosylmethionine (SAM) levels and histone methylation. This is particularly evident in stem cells, where threonine's role in maintaining cellular concentrations of SAM is critical for protein methylation and, consequently, impacts chromatin characteristics and cellular differentiation (Ng Shyh‐Chang et al., 2013).
Role in Protein Synthesis and Enzyme Inhibition
Threonine and its derivatives contribute to protein solubility and reactivity. This is due to threonine's hydroxy and methyl groups, which are essential in forming proteins' hydrophobic core. Furthermore, threonine derivatives like this compound can inhibit specific enzymes, such as threonyl-tRNA synthetase, making them relevant in the study of autoimmune diseases (Freist & Gauss, 1995).
Application in Microbial Fermentation for L-threonine Production
This compound is relevant in the context of microbial fermentation for L-threonine production. Metabolic engineering strategies have been developed to optimize the production of L-threonine, a vital amino acid in animal nutrition. These strategies involve the manipulation of microbial strains to enhance the yield and stability of L-threonine production (Dong et al., 2011).
Impact on Plant Metabolism and Biotechnology
In plants, threonine and its derivatives are crucial in methionine biosynthesis and metabolism. Methionine, derived from threonine, plays a significant role in plants beyond being a protein component, such as in transmethylation reactions and ethylene production. Understanding threonine's metabolic pathways can have practical implications in areas like herbicide design (Ravanel et al., 1998).
Influence on Escherichia coli Growth and Protein Synthesis
Research on O-methyl-dl-threonine has shown its effect on the growth and protein synthesis of Escherichia coli. The addition of this compound to E. coli cultures has been observed to cause changes in cell length and density, without affecting the total cell count. This property makes it a valuable tool for studying bacterial cell biology and protein synthesis mechanisms (Neale & Tristram, 1963).
Role in Developmental Biology and Nutritional Studies
This compound is also instrumental in developmental biology and nutritional studies. For example, its role in threonine metabolism and its effects on physiological functions, such as energy metabolism and intestinal health, have been studied in animals. Optimizing threonine levels, including its derivatives, can impact health and disease factors in various species (Tang et al., 2021).
properties
IUPAC Name |
(2R,3S)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















